![molecular formula C25H20N2OS B2407504 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 872208-95-2](/img/structure/B2407504.png)
4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of chromeno[2,3-d]pyrimidine derivatives, which have been studied for their diverse biological activities.
Scientific Research Applications
- Pyrimidine derivatives have been investigated for their antihypertensive properties. These compounds may help regulate blood pressure by interacting with specific receptors or enzymes involved in hypertension .
- Researchers have explored pyrimidine derivatives, including our compound of interest, for their anticancer activity. These molecules may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways .
- Pyrimidine derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. They could serve as potential agents for combating infections .
- Inflammation plays a crucial role in various diseases. Pyrimidine derivatives have been studied for their anti-inflammatory effects, which could be valuable in managing inflammatory conditions .
- Oxidative stress contributes to aging and various health disorders. Some pyrimidine derivatives, including our compound, possess antioxidant properties that may help counteract oxidative damage .
- Pyrimidine serves as a parent substance for synthesizing a wide range of heterocyclic compounds. Researchers use it as a building block to create novel drugs with diverse pharmacological activities .
Antihypertensive Activity
Anticancer Potential
Antimicrobial Effects
Anti-Inflammatory Properties
Antioxidant Activity
Raw Material for Drug Synthesis
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine may interact with its targets to modulate their activities, leading to changes in cellular functions.
Biochemical Pathways
They can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that 4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine may affect similar pathways, leading to downstream effects such as the modulation of inflammatory responses.
Result of Action
Given the known anti-inflammatory activities of pyrimidine derivatives , it can be inferred that this compound may exert similar effects at the molecular and cellular levels.
properties
IUPAC Name |
4-benzylsulfanyl-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-17-9-8-14-20-15-21-24(28-22(17)20)26-23(19-12-6-3-7-13-19)27-25(21)29-16-18-10-4-2-5-11-18/h2-14H,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRAHQZLTUKVOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
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